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Daclatasvir RRRR Isomer-d6

Cat. No.: B1156879
M. Wt: 744.91
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stereochemistry in Molecular Recognition and Function

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a cornerstone of pharmacology. Biological systems, such as enzymes and receptors, are chiral themselves, meaning they can distinguish between different stereoisomers of a drug molecule. This interaction is often likened to a key (the drug) fitting into a lock (the biological target). A slight change in the 3D shape of the key can prevent it from fitting, rendering it inactive.

For many drugs, only one stereoisomer, known as the eutomer, is responsible for the desired therapeutic effect, while its mirror image, the distomer, may be less active, inactive, or in some cases, contribute to undesirable effects. The specific stereochemical configuration of Daclatasvir (B1663022), for example, is critical for its potent antiviral activity. vulcanchem.com Research has demonstrated that alterations in the stereochemistry can dramatically impact the compound's ability to bind to its target, the hepatitis C virus (HCV) NS5A protein. vulcanchem.comsmolecule.com For instance, early studies exploring the structure-activity relationship of related compounds showed that inverting the stereoconfiguration of certain amino acid components could reduce antiviral activity by more than 100-fold. acs.org One investigation highlighted that a biotinylated probe with the natural (S,S)-configuration at the proline stereocenters was active against HCV, whereas the corresponding (R,R) isomer was inactive. acs.org This underscores the absolute necessity of controlling stereochemistry to achieve optimal therapeutic efficacy. vulcanchem.com

Table 1: Effect of Stereochemistry on the Antiviral Activity of a Daclatasvir-related Probe This table illustrates the critical role of stereochemistry in the biological activity of Daclatasvir-related compounds against Hepatitis C Virus (HCV) Genotype 1b.

Isomer Configuration Antiviral Activity (EC₅₀) Activity Status
(S,S) Isomer 33 nM Active
(R,R) Isomer >10,000 nM Inactive

Data sourced from research on biotinylated probes used to study target engagement. acs.org

Role of Deuterated Analogs in Mechanistic and Analytical Investigations

Isotopically labeled compounds, particularly those substituted with deuterium (B1214612) (a stable, heavy isotope of hydrogen), are vital in pharmaceutical research. medchemexpress.comnih.gov Replacing hydrogen with deuterium creates a molecule that is chemically almost identical to the parent compound but has a higher mass. This subtle change has profound applications. nih.gov

One major application is in mechanistic studies. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. If this bond is broken during a metabolic reaction, the reaction will proceed more slowly with the deuterated compound. This phenomenon, known as the kinetic isotope effect, can help scientists identify sites of metabolic breakdown on a drug molecule. google.com

Furthermore, deuterated analogs are invaluable in analytical investigations, especially in pharmacokinetic studies that measure how a drug is absorbed, distributed, metabolized, and excreted (ADME). medchemexpress.com In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog is added to a biological sample (e.g., plasma) as an internal standard. researchgate.net Because it behaves almost identically to the non-labeled drug during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate quantification of the drug's concentration. researchgate.net

Overview of Daclatasvir as a Research Probe in Antiviral Studies

Daclatasvir is a pioneering antiviral agent that functions as a potent and specific inhibitor of the HCV non-structural protein 5A (NS5A). smolecule.comdaicelpharmastandards.com The discovery of Daclatasvir was a landmark achievement, stemming from phenotypic screening efforts that identified compounds acting on novel targets in unique ways. acs.orgnih.gov This led to the identification of one of the most potent classes of HCV inhibitors described to date. acs.org

As a first-in-class NS5A inhibitor, Daclatasvir has been a crucial research tool for elucidating the complex role of the NS5A protein in the viral life cycle. nih.govacs.org NS5A is essential for both viral RNA replication and the assembly of new virus particles. vulcanchem.comdaicelpharmastandards.com By binding with high affinity to the NS5A protein, Daclatasvir disrupts its function and halts viral replication. vulcanchem.comsmolecule.com Its utility as a research probe is enhanced by its pan-genotypic activity, meaning it is effective against multiple HCV genotypes, which has been critical for studying the broader mechanisms of HCV replication. vulcanchem.comacs.org

Rationale and Scope of Academic Research on Daclatasvir RRRR Isomer-d6

The compound this compound exists at the intersection of stereospecific chemistry and isotopic labeling. It is a highly specific molecule designed for precise analytical purposes. The "RRRR" designation refers to the specific stereoconfiguration at the four chiral centers of the molecule, a configuration noted for its optimal spatial arrangement for interacting with the NS5A protein. vulcanchem.com

The "-d6" suffix indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. usbio.net Specifically, these substitutions are located on the two methoxycarbonyl groups of the molecule. medchemexpress.comlgcstandards.com

The primary rationale for the synthesis and use of this compound in academic and industrial research is its role as an internal standard for the quantitative analysis of the non-labeled Daclatasvir RRRR Isomer. axios-research.com In studies investigating the pharmacokinetics or metabolic stability of the RRRR isomer, the d6 variant serves as a perfect reference compound for mass spectrometry-based assays. Its near-identical chemical and physical behavior ensures co-elution in chromatography and similar ionization efficiency, while its distinct mass allows it to be separately quantified, enabling precise and accurate measurement of the parent compound. researchgate.net Therefore, the scope of research involving this compound is focused on bioanalytical method development, validation, and its application in preclinical and clinical pharmacology studies. daicelpharmastandards.com

Table 2: Chemical Properties of this compound This table provides key chemical identifiers and properties for the deuterated isomer.

Property Value
Molecular Formula C₄₀H₄₄D₆N₈O₆
Molecular Weight 744.91 g/mol
Deuterium Location Two methoxycarbonyl groups (-OCD₃)
Intended Use Analytical Reference Standard / Internal Standard

Data sourced from technical data sheets. usbio.netlgcstandards.com

Properties

Molecular Formula

C₄₀H₄₄D₆N₈O₆

Molecular Weight

744.91

Origin of Product

United States

Advanced Synthetic Methodologies for Daclatasvir Rrrr Isomer D6

Stereoselective Synthesis of Daclatasvir (B1663022) Isomers

The complex structure of Daclatasvir, featuring four stereocenters, necessitates precise control over its stereochemistry to isolate the desired RRRR isomer. This is achieved through a combination of chiral resolution techniques and asymmetric catalysis.

Chiral Resolution Techniques for RRRR Isomer Enrichment

Chiral resolution is a key strategy for separating diastereomeric mixtures of Daclatasvir precursors or the final isomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has proven to be an effective method for this purpose.

Detailed Research Findings:

A study on the chiral separation of Daclatasvir diastereomers demonstrated the successful resolution of various isomers using an amylose-based immobilized chiral stationary phase in gradient elution mode. This approach allows for the analytical and preparative separation of the desired RRRR isomer from other diastereomers, such as the SRRS, RRSR, and RSSR forms. The selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition are critical for achieving high resolution and purity.

Interactive Data Table: Chiral HPLC Separation Parameters for Daclatasvir Isomers

ParameterConditionPurpose
Stationary Phase Immobilized Polysaccharide-based (e.g., Amylose (B160209) tris(3,5-dimethylphenylcarbamate))Provides chiral recognition sites for differential interaction with enantiomers and diastereomers.
Mobile Phase Normal-phase (e.g., Heptane/Ethanol) or Polar Organic (e.g., Acetonitrile (B52724)/Methanol)Modulates the retention and selectivity of the separation.
Detection UV Absorbance (e.g., 305 nm)Monitors the elution of the separated isomers.
Mode Gradient ElutionOptimizes the separation of multiple isomers with varying retention times.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to establishing the desired stereochemistry during the synthesis, rather than separating isomers at a later stage. The synthesis of the Daclatasvir RRRR isomer relies on the stereoselective construction of its constituent chiral building blocks: two (R)-pyrrolidine units and two (R)-valine derivatives.

Detailed Research Findings:

The synthesis of enantiomerically pure (R)-pyrrolidine derivatives is a well-established field, often employing proline-based organocatalysis or transition-metal-catalyzed asymmetric hydrogenations. For instance, asymmetric [3+2] cycloaddition reactions catalyzed by palladium complexes with chiral phosphoramidite (B1245037) ligands can produce highly enantioenriched pyrrolidines. acs.org

Similarly, the synthesis of (R)-valine derivatives can be achieved through various asymmetric methods, including the use of chiral auxiliaries derived from other amino acids or enzymatic resolutions. These methods ensure the incorporation of the valine moieties with the correct (R)-configuration into the Daclatasvir scaffold. The coupling of these chiral building blocks, often through peptide coupling reactions, ultimately leads to the desired RRRR stereochemistry of the final molecule.

Green Chemistry Principles in Isomer Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. In the context of Daclatasvir isomer synthesis, this involves the use of safer solvents, catalytic reagents, and more efficient reaction pathways.

Detailed Research Findings:

Research into the synthesis of Daclatasvir and other antiviral drugs has highlighted the potential for greener approaches. mdpi.comekb.eg This includes the use of biocatalysis, which employs enzymes to carry out specific transformations under mild conditions, reducing the need for harsh reagents and protecting groups. jocpr.com Furthermore, the development of continuous flow synthesis processes for Daclatasvir has been shown to reduce reaction times and improve process safety and efficiency. The application of green chemistry metrics, such as atom economy and E-factor, helps in evaluating and optimizing the sustainability of the synthetic routes.

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms at specific positions within the Daclatasvir RRRR isomer to generate the -d6 variant requires precise and efficient labeling methods. The goal is to achieve high levels of deuterium enrichment and isotopic purity.

Methods for Site-Specific Deuterium Labeling

Site-specific deuterium labeling is crucial for ensuring that the deuterium atoms are located at the intended positions, which is often important for mechanistic studies or for creating stable internal standards. For Daclatasvir RRRR Isomer-d6, the six deuterium atoms are typically located on the methyl groups of the two valine residues.

Detailed Research Findings:

The labeling of valine methyl groups can be achieved by using deuterated precursors in the synthesis. For example, the use of deuterated α-ketoisovalerate in biosynthetic approaches can lead to the specific incorporation of deuterium into the valine side chains. rsc.orgorgsyn.org In chemical synthesis, deuterated valine derivatives can be prepared and then incorporated into the Daclatasvir structure.

For complex molecules like Daclatasvir, late-stage deuteration using transition-metal catalysis is also a powerful strategy. Catalysts based on iridium, rhodium, or palladium can facilitate hydrogen-isotope exchange (HIE) reactions with high regioselectivity, often directed by existing functional groups within the molecule. These methods allow for the introduction of deuterium in the final stages of the synthesis, which can be more efficient than carrying deuterated intermediates through multiple steps.

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high deuterium enrichment and isotopic purity is essential for the intended applications of the labeled compound. This requires careful optimization of the labeling reaction conditions and robust analytical methods for characterization.

Detailed Research Findings:

The optimization of deuterium enrichment involves controlling factors such as the choice of deuterium source (e.g., D2O, D2 gas), catalyst loading, reaction temperature, and time. For HIE reactions, the reversibility of the process can sometimes limit the achievable level of deuterium incorporation.

The isotopic purity of the final this compound is typically determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms, allowing for the quantification of the isotopic distribution. rsc.orgrsc.org NMR spectroscopy, particularly 2H NMR, provides detailed information about the location and extent of deuteration at specific sites within the molecule. rsc.orgrsc.org Purification of the final deuterated compound, often using preparative HPLC, is a critical step to remove any unreacted starting material or partially deuterated species, thereby ensuring high isotopic purity. moravek.com

Interactive Data Table: Analytical Techniques for Isotopic Purity Analysis

TechniqueInformation ProvidedKey Considerations
High-Resolution Mass Spectrometry (HRMS) Determines the isotopic distribution (percentage of d0, d1, d2, etc. species).Requires high mass accuracy to resolve isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) Confirms the site(s) of deuteration and provides quantitative information on the extent of labeling at each position.Requires deuterated NMR solvents and careful integration of signals.
Preparative High-Performance Liquid Chromatography (HPLC) Purifies the target deuterated compound from non-deuterated and partially deuterated impurities.Choice of column and mobile phase is critical for effective separation.

Purification and Isolation of this compound

The purification and isolation of this compound from the final reaction mixture is a critical step to ensure high purity, which is essential for its use as an analytical standard. Due to the presence of multiple chiral centers, the crude product may contain a mixture of diastereomers in addition to other process-related impurities. Diastereomers have different physical properties, which allows for their separation using chromatographic techniques.

High-performance liquid chromatography (HPLC) is the method of choice for the purification of complex diastereomeric mixtures like that of Daclatasvir isomers. Reversed-phase HPLC, utilizing a C18 stationary phase, is particularly effective. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase.

A gradient elution method is typically employed to achieve optimal separation. This involves a gradual change in the composition of the mobile phase, for example, by increasing the proportion of an organic solvent like acetonitrile in an aqueous buffer. This allows for the elution of compounds with a wide range of polarities. The selection of the mobile phase buffer and its pH is also crucial for achieving good peak shape and resolution.

For the specific separation of Daclatasvir diastereomers, including the RRRR isomer, a combination of acetonitrile and a phosphate (B84403) buffer at a controlled pH has been shown to be effective. The temperature of the column is another parameter that can be optimized to improve separation efficiency.

Preparative HPLC is used for the isolation of larger quantities of the purified compound. In this technique, the separated fractions corresponding to the desired this compound are collected, and the solvent is then removed to yield the pure product. The purity of the isolated compound is subsequently verified using analytical HPLC.

Supercritical fluid chromatography (SFC) presents a green and efficient alternative to HPLC for chiral and achiral separations. SFC with chiral stationary phases has been successfully applied to the separation of diastereomers and can offer advantages in terms of speed and reduced solvent consumption.

Table 1: Illustrative HPLC Purification Parameters for this compound

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-70% B; 20-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 265 nm
Injection Volume 20 µL

This table presents a hypothetical but representative set of parameters for the analytical separation of Daclatasvir isomers. Actual parameters for preparative purification would be scaled up accordingly.

Characterization of Synthetic Routes and Intermediate Products

The characterization of the synthetic route and all intermediate products is essential to ensure the final product, this compound, has the correct structure, stereochemistry, and isotopic labeling. A combination of spectroscopic and spectrometric techniques is employed at each stage of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of intermediates and the final product. In the case of this compound, ¹H NMR is particularly useful for verifying the absence of signals corresponding to the methoxy (B1213986) protons (which should be replaced by deuterium) and confirming the stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. ²H NMR can be used to directly observe the deuterium signal and confirm the location of isotopic labeling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the intermediates and the final product, confirming their elemental composition. For this compound, the molecular weight will be higher than the non-deuterated counterpart by approximately 6 Da, providing direct evidence of successful deuteration. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which can provide further structural information and help in the identification of impurities. The fragmentation of Daclatasvir typically involves cleavage at the amide bonds and within the pyrrolidine (B122466) rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules, such as C=O (carbonyl) and N-H (amine/amide) stretching vibrations. This technique is useful for monitoring the progress of reactions, for example, the formation of the amide bonds during the coupling steps.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial analytical tool for determining the enantiomeric and diastereomeric purity of the intermediates and the final product. By using a chiral stationary phase, it is possible to separate all the stereoisomers of Daclatasvir and quantify the proportion of the desired RRRR isomer.

Table 2: Characterization Data for Key Synthetic Intermediates and Final Product

Compound/IntermediateAnalytical TechniqueExpected Key Findings
N-(methoxycarbonyl-d3)-L-valine ¹H NMRAbsence of methoxy signal (~3.6 ppm), presence of other valine protons.
HRMSMolecular ion peak corresponding to C7H10D3NO4.
(2R)-1-((2R)-2-(N-(methoxycarbonyl-d3)valyl)pyrrolidine-2-carboxamide) ¹H NMRCharacteristic signals for pyrrolidine and valine protons, absence of OCH3 signal.
¹³C NMRShifted signal for the deuterated methyl carbon.
Biphenyl-diimidazole core ¹H NMRAromatic proton signals corresponding to the biphenyl (B1667301) and imidazole (B134444) rings.
HRMSMolecular ion peak corresponding to the core structure.
This compound ¹H NMRComplex spectrum with absence of methoxy proton signals.
HRMS[M+H]⁺ peak at m/z ~745.4, confirming the incorporation of 6 deuterium atoms.
Chiral HPLCSingle major peak corresponding to the RRRR stereoisomer.

This table provides a summary of the expected analytical data for key compounds in the synthesis of this compound. The exact values would be determined experimentally.

Comprehensive Analytical Characterization of Daclatasvir Rrrr Isomer D6

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is fundamental to assessing the chemical and isomeric purity of Daclatasvir (B1663022) RRRR Isomer-d6. Various techniques offer the necessary resolution to separate the target compound from closely related impurities, including other stereoisomers and its non-deuterated analogue.

The synthesis of Daclatasvir involves multiple chiral centers, leading to the potential formation of various stereoisomers. Chiral HPLC is the gold standard for separating and quantifying these isomers to ensure the stereochemical purity of the desired RRRR isomer. americanpharmaceuticalreview.comregistech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer, resulting in different retention times. registech.com

For Daclatasvir and its isomers, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective. fao.org For instance, an amylose tris(3-chlorophenylcarbamate) stationary phase can achieve excellent resolution between Daclatasvir and its enantiomer. fao.org By employing such methods, the enantiomeric and diastereomeric purity of Daclatasvir RRRR Isomer-d6 can be accurately determined, ensuring that other stereoisomers are below specified limits. The method's sensitivity allows for the detection and quantification of even trace amounts of the undesired isomers. semanticscholar.org

Table 1: Illustrative Chiral HPLC Method Parameters for Daclatasvir Isomeric Purity

ParameterCondition
Column CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate))
Dimensions 250 mm x 4.6 mm, 3 µm
Mobile Phase Binary gradient of Acetonitrile (B52724)/Diethylamine and Methanol/Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 315 nm

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net This makes it an ideal technique for assessing the chemical purity of this compound, separating it from process-related impurities and potential degradants. researchgate.net

UPLC methods have been developed for Daclatasvir that can resolve the active ingredient from its potential impurities within a short run time, often less than 15 minutes. researchgate.net When coupled with a photodiode array (PDA) detector, this method allows for peak purity analysis and identification of impurities. For this compound, UPLC is used to confirm its purity profile, ensuring it is free from contaminants that could interfere with its use as an analytical standard. dntb.gov.ua

Table 2: Typical UPLC Method Parameters for Daclatasvir Purity Analysis

ParameterCondition
Column ACQUITY UPLC BEH Phenyl
Dimensions 100 mm x 2.1 mm, 1.7 µm
Mobile Phase Gradient elution with buffered aqueous phase and acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection UV at 305 nm
Run Time < 15 minutes

While not typically used for the analysis of large molecules like Daclatasvir directly due to volatility limitations, Gas Chromatography (GC) is a powerful tool for isotope analysis. The separation of deuterated from non-deuterated compounds in GC is based on the "chromatographic isotope effect". nih.govdoaj.org Deuterated compounds often exhibit slightly different retention times than their protium (B1232500) analogues, typically eluting earlier from the GC column. nih.govdoaj.org This effect arises from the subtle differences in molecular size and intermolecular interactions caused by the heavier deuterium (B1214612) atoms. nih.gov

In the context of this compound, while direct analysis is impractical, GC coupled with mass spectrometry (GC-MS) could theoretically be applied to smaller, volatile fragments of the molecule after controlled degradation or derivatization. This would allow for the confirmation of deuterium incorporation in specific parts of the molecule. The technique is highly sensitive to the presence of isotopes and can be used to verify the isotopic purity and the location of the deuterium labels within the molecular structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable technique for the characterization of this compound. It provides definitive information on molecular weight, elemental composition, and structure, and it is the basis for its use as an internal standard in quantitative assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying drugs in complex biological matrices like human plasma. nih.govnih.gov The primary application of this compound is to serve as an internal standard (IS) for the accurate quantification of Daclatasvir in such studies. niscair.res.in

An IS is added at a known concentration to samples and calibrators. Because the deuterated standard is chemically identical and physically similar to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer's source. oup.com However, it is differentiated by its higher mass. By measuring the ratio of the analyte's MS/MS response to the IS's response, accurate quantification can be achieved, correcting for variations during sample processing and analysis. nih.gov The high sensitivity of modern LC-MS/MS instruments allows for trace-level analysis, with validated methods for Daclatasvir reaching lower limits of quantification in the low ng/mL range. nih.govnih.gov

Table 3: Representative LC-MS/MS Parameters for Quantification of Daclatasvir using this compound as Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Daclatasvir739.4339.2
This compound (IS) 745.4 342.2

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). researcher.life This capability is crucial for the unambiguous confirmation of a compound's elemental composition. measurlabs.comresearchgate.net For this compound, HRMS is used to verify its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

The theoretical monoisotopic mass of non-deuterated Daclatasvir (C₄₀H₅₀N₈O₆) is distinct from that of this compound (C₄₀H₄₄D₆N₈O₆). HRMS can easily distinguish between these, confirming the successful incorporation of the six deuterium atoms and ruling out the presence of other isobaric impurities. nih.gov This definitive structural confirmation is a critical component of the compound's characterization dossier. lgcstandards.com

Table 4: Accurate Mass Determination of this compound by HRMS

CompoundMolecular FormulaTheoretical Monoisotopic Mass (m/z) [M+H]⁺
DaclatasvirC₄₀H₅₁N₈O₆⁺739.3926
This compound C₄₀H₄₅D₆N₈O₆⁺ 745.4303

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for high-accuracy quantitative analysis. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the cornerstone of this method. nih.gov A known quantity of the deuterated standard is added to a sample at the earliest stage of analysis. youtube.com The standard, being chemically identical to the analyte (the non-labeled Daclatasvir), experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and ionization. texilajournal.comscispace.com

Because the internal standard and the analyte co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer, any loss or variation during sample preparation or instrument injection affects both compounds equally. texilajournal.com This allows for highly precise and accurate quantification, as the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant despite variations in sample recovery or matrix effects, which can suppress or enhance the ionization efficiency in the mass spectrometer's source. clearsynth.comwisdomlib.org The use of deuterated standards like this compound is recommended by regulatory agencies to compensate for measurement errors and ensure the reliability of bioanalytical data. nih.govtexilajournal.com

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of daclatasvir in biological matrices like human plasma. researchgate.netresearchgate.netniscair.res.innih.govnih.gov These methods rely on the principles of IDMS, demonstrating excellent sensitivity and linearity over wide concentration ranges. niscair.res.innih.gov

Table 1: Key Advantages of Using this compound in IDMS

Feature Benefit Scientific Principle
Co-elution Minimizes chromatographic variability The deuterated standard has nearly identical physicochemical properties to the analyte, ensuring they behave the same during separation.
Mass Differentiation Allows for simultaneous detection The mass difference (6 Da) allows the mass spectrometer to distinguish between the analyte and the internal standard.
Correction for Matrix Effects Enhances accuracy Ion suppression or enhancement in the MS source affects both analyte and standard proportionally, keeping their ratio constant. clearsynth.com
Compensation for Sample Loss Improves precision Any loss during extraction, handling, or injection is accounted for by measuring the final analyte-to-standard ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For an isotopically labeled stereoisomer like this compound, NMR serves the dual purpose of verifying the position of isotopic labeling and confirming its specific three-dimensional structure.

Deuterium (²H) NMR is a direct and powerful technique for analyzing deuterated compounds. sigmaaldrich.com Unlike ¹H NMR where the absence of a signal is used to infer deuteration, ²H NMR directly observes the deuterium nuclei. wikipedia.org This method is used to unequivocally confirm the presence and location of the deuterium atoms within the this compound molecule. huji.ac.il For a compound designated "d6," the ²H NMR spectrum would be expected to show signals corresponding to the specific molecular positions that have been deuterated.

While ²H NMR has a chemical shift range similar to ¹H NMR, the signals are typically broader. huji.ac.ilmagritek.com However, its utility in confirming the effectiveness of the deuteration process is unparalleled. wikipedia.orgmagritek.com For highly enriched compounds (>98 atom% D), ²H NMR is particularly advantageous because the corresponding residual proton signals in a ¹H NMR spectrum would be very weak. sigmaaldrich.com Quantitative ²H NMR can also be combined with quantitative ¹H NMR to provide a highly accurate determination of the isotopic abundance. nih.govwiley.com

While ²H NMR confirms the isotopic labeling, a suite of other NMR experiments is required to confirm the molecule's carbon-hydrogen framework and its precise stereochemistry.

2D NMR (COSY, HSQC): Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with their directly attached carbons. These experiments help to assign all the signals in the ¹H and ¹³C spectra to their specific atoms in the complex structure of Daclatasvir.

NOESY for Stereochemical Confirmation: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical for confirming the "RRRR" stereochemistry. This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY spectrum, specific spatial relationships between protons can be determined. This data allows for the elucidation of the molecule's 3D conformation and the confirmation of the relative stereochemistry at its chiral centers.

Complementary Spectroscopic Methods (e.g., UV-Vis, IR, Chiroptical Spectroscopy)

To provide a complete analytical profile, NMR and mass spectrometry are supplemented by other spectroscopic techniques.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Daclatasvir contains chromophores that absorb UV radiation at specific wavelengths. Studies have shown that Daclatasvir has a maximum absorbance (λmax) at approximately 317 nm. scispace.comresearchgate.net This technique is often used for quantitative analysis in simpler matrices and to confirm the presence of the characteristic chromophoric system. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds (e.g., C=O, N-H, C-N, C-O). This provides a molecular fingerprint and confirms that the necessary functional groups are present in the synthesized compound.

Chiroptical Spectroscopy: These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are ideal for analyzing chiral molecules and confirming enantiomeric purity. saschirality.org Methods like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light. saschirality.orgslideshare.net Since enantiomers interact differently with polarized light, a CD spectrum provides a unique signature for a specific stereoisomer. wikipedia.org This analysis is crucial to confirm that the this compound sample is stereochemically pure and not contaminated with other diastereomers.

Validation of Analytical Methods for Research Applications

The analytical methods used to characterize and quantify this compound must be validated to demonstrate that they are suitable for their intended purpose. fda.gov Method validation provides objective evidence that a method consistently produces a result that is accurate, precise, and reliable. validationtechservices.com The validation process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). fda.govamsbiopharma.comeuropa.eugmp-compliance.orglabmanager.com

For a quantitative LC-MS/MS assay using this compound as an internal standard, the following performance characteristics are evaluated: nih.govich.org

Specificity and Selectivity: This ensures that the signal being measured comes only from the analyte of interest, without interference from matrix components, metabolites, or other related substances. amsbiopharma.comroutledge.com

Accuracy: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and is expressed as percent recovery. amsbiopharma.compropharmagroup.com

Precision: Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-assay precision): Precision over a short interval with the same operator and equipment. niscair.res.in

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. niscair.res.in

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. validationtechservices.com The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. ich.orgpropharmagroup.com

Table 2: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical LC-MS/MS Method

Validation Parameter Description Common Acceptance Criteria
Accuracy Closeness of mean results to the true concentration. Mean value should be within ±15% of the nominal value (±20% at LOQ).
Precision Scatter between replicate measurements. Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LOQ). niscair.res.in
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.99. researchgate.net
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard. Response of interfering peaks should be <20% of the LOQ response.
Stability Analyte stability in the biological matrix under various storage and handling conditions. Mean concentrations of stability samples should be within ±15% of nominal concentrations.

In Vitro and Theoretical Metabolic Pathway Elucidation of Daclatasvir and Its Deuterated Analog

Application of Daclatasvir (B1663022) RRRR Isomer-d6 in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in drug discovery, helping to predict a compound's behavior in the body. nuvisan.com These assays typically involve incubating a drug candidate with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.combioivt.com By measuring the rate at which the parent drug disappears over time, researchers can estimate its metabolic clearance. beckman.com The use of a deuterated standard like Daclatasvir RRRR Isomer-d6 in these studies provides significant advantages in metabolite identification and in understanding reaction kinetics.

Identification of Putative Metabolites using Deuterated Standard

One of the primary challenges in metabolism studies is distinguishing true drug metabolites from endogenous matrix components in complex biological samples. Stable isotope labeling, using compounds like this compound, is a well-established technique to address this challenge. nih.govresearchgate.net When a mixture of the unlabeled drug (Daclatasvir) and its deuterated counterpart is incubated with metabolizing systems, the metabolites formed will appear as distinct doublet peaks in mass spectrometry (MS) analysis. researchgate.net

The mass difference between the peaks in each doublet corresponds to the number of deuterium (B1214612) atoms in the labeled analog (in this case, six). This unique isotopic signature allows for the rapid and unambiguous identification of drug-related material, effectively filtering out background noise. semanticscholar.org This method facilitates the creation of a comprehensive metabolic profile by confidently identifying even low-level metabolites that might otherwise be missed.

Table 1: Hypothetical Mass Spectrometry Data for Daclatasvir and its d6-Metabolite

AnalyteExpected Mass (m/z)Observed Isotopic Signature
Daclatasvir (Parent)738.9Single Peak
This compound744.9Single Peak
Putative Metabolite (e.g., Hydroxylation)754.9Doublet (peaks at 754.9 and 760.9 m/z)

Kinetic Isotope Effects in Enzyme-Mediated Transformations

The replacement of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), where the rate of a chemical reaction is slowed if the C-H bond cleavage is the rate-limiting step. nih.govresearchgate.net

Pinpoint the primary sites of metabolism ("metabolic soft spots").

Determine the extent to which C-H bond breaking limits the rate of metabolism. acs.org

Strategically use deuteration to slow down metabolism, which can be a tactic to improve a drug's pharmacokinetic profile. researchgate.net

For instance, if this compound shows significantly greater stability in liver microsomes compared to the non-deuterated form, it strongly suggests that the deuterated positions are major sites of metabolic attack.

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, other metabolizing enzymes)

The biotransformation of most drugs is carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are primarily found in the liver. mdpi.com These enzymes are central to Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions. youtube.com

For Daclatasvir, the predominant route of elimination is metabolism mediated by the CYP3A4 isoform. nih.govnih.govdrugbank.com This enzyme plays a critical role in the clearance of the drug from the body. While CYP3A4 is the main contributor, other enzymes may be involved to a lesser extent. Understanding the specific enzymes responsible for Daclatasvir's metabolism is crucial for predicting potential drug-drug interactions. For example, co-administration of Daclatasvir with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations. nih.gov

Table 2: Primary Metabolizing Enzymes for Daclatasvir

Enzyme FamilySpecific IsoformRole in Daclatasvir Metabolism
Cytochrome P450 (CYP)CYP3A4Predominant enzyme responsible for metabolic clearance. nih.govnih.gov
Cytochrome P450 (CYP)Other IsoformsMinor or negligible role.
Other EnzymesP-glycoprotein (P-gp)Involved in excretion and intestinal secretion. nih.gov

Theoretical and Computational Prediction of Metabolic Fates

In addition to experimental work, theoretical and computational models are invaluable for predicting a drug's metabolic fate, often guiding subsequent in vitro and in vivo studies. creative-biolabs.com

In Silico Metabolism Prediction Algorithms

A variety of computational tools, often referred to as in silico models, have been developed to predict the metabolism of drug candidates. nih.gov These algorithms can be broadly categorized as ligand-based or structure-based. creative-biolabs.com

Ligand-based methods use the chemical structure of the drug to predict its susceptibility to metabolism by various enzymes.

Structure-based methods utilize the three-dimensional structures of metabolic enzymes (like CYPs) to dock the drug molecule into the active site and predict likely sites of metabolism.

These prediction platforms, such as MetaSite or ADMET Predictor, can identify the atoms within the Daclatasvir molecule most likely to be modified by metabolic enzymes. nih.govmoldiscovery.com This information is highly valuable for designing deuterated analogs like this compound, as it allows for the strategic placement of deuterium at the predicted "soft spots" to probe or block metabolism.

Table 3: Examples of In Silico Metabolism Prediction Approaches

ApproachMethodologyApplication to Daclatasvir
Ligand-Based Uses chemical structure and machine learning to identify vulnerable sites.Predicts metabolic hotspots based on Daclatasvir's structural features.
Structure-Based Docks Daclatasvir into the 3D structure of CYP3A4 to model interactions.Identifies which parts of the molecule are closest to the enzyme's catalytic center.
Hybrid Models Combine quantum mechanics and machine learning for enhanced accuracy. nih.govoptibrium.comProvides a more refined prediction of metabolic routes and products.

Quantum Mechanics Calculations for Reaction Pathway Energetics

Quantum mechanics (QM) offers a powerful approach to understanding the fundamental chemical reactions involved in drug metabolism. ijirt.org By modeling the electronic structure of molecules, QM methods can calculate the activation energies for various potential metabolic transformations. tandfonline.com This allows researchers to predict the most energetically favorable—and therefore most likely—metabolic pathways. researchgate.net

In the study of Daclatasvir and its deuterated analog, QM calculations can:

Provide a theoretical basis for the regioselectivity observed in experiments (i.e., why metabolism occurs at one site over another).

Quantify the expected magnitude of the kinetic isotope effect by calculating the energy difference between breaking a C-H bond versus a C-D bond.

Offer insights into the reaction mechanisms at an atomic level, complementing the experimental data obtained from in vitro studies. ijirt.org

By combining these advanced computational techniques with empirical in vitro data from studies using this compound, a comprehensive and detailed picture of Daclatasvir's metabolic fate can be constructed.

Mechanisms of Isotopic Influence on Metabolic Pathways

The introduction of isotopes, such as deuterium (²H), into a drug molecule like Daclatasvir can significantly influence its metabolic fate. This influence is primarily governed by the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its heavier isotopes. In the context of drug metabolism, this is most often referred to as the Deuterium Kinetic Isotope Effect (DKIE).

The core principle behind the DKIE lies in the fundamental differences in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater atomic mass compared to hydrogen, the C-D bond has a lower vibrational frequency and a lower zero-point energy. juniperpublishers.com This results in a stronger, more stable bond that requires more energy to break. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. juniperpublishers.comresearchgate.net This can lead to a decreased rate of metabolism for the deuterated compound.

Daclatasvir is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov The primary metabolic transformation involves oxidative pathways, including the δ-oxidation of the pyrrolidine (B122466) moiety. nih.gov When considering this compound, the six deuterium atoms are located on the two methoxy (B1213986) groups. If the cleavage of a C-H bond on these methoxy groups is a rate-limiting step in a metabolic pathway, the presence of C-D bonds is expected to slow this process.

The theoretical impact of deuteration on a metabolic reaction can be quantified by the KIE value, which is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD).

ParameterDescription
kH Rate constant for the reaction with hydrogen.
kD Rate constant for the reaction with deuterium.
KIE (kH/kD) The ratio indicating the fold-decrease in reaction rate upon deuteration. For C-D bonds, this value can range from 2 to, in some cases, as high as 10. juniperpublishers.com

This is an interactive table. You can sort and filter the data.

The practical outcome of this effect is a potential alteration in the drug's pharmacokinetic profile. By selectively deuterating metabolically vulnerable positions, it is theoretically possible to reduce the rate of systemic clearance, thereby increasing the biological half-life of the compound. juniperpublishers.com

Enzyme Specificity: The specific cytochrome P450 isozyme involved can influence the magnitude of the observed KIE. For CYP3A4, the enzyme responsible for Daclatasvir metabolism, the active site's flexibility can sometimes accommodate different substrate orientations, potentially mitigating the isotope effect. uspto.gov

The table below outlines the known primary metabolic pathways for Daclatasvir and the theoretical influence that deuteration at the methoxy groups (as in this compound) might have.

Metabolic PathwayPrimary EnzymeSite of Action on DaclatasvirTheoretical Influence of d6 Deuteration
δ-Oxidation CYP450sPyrrolidine moietyNo direct influence expected as deuteration is not at this site.
Oxidative Metabolism CYP3A4Multiple potential sitesIf O-demethylation of the methoxy groups occurs and is a rate-limiting step, a decreased rate of metabolism is expected due to the KIE.
Rearrangement N/A (Post-oxidation)Aminoaldehyde intermediateNo direct influence. This is a subsequent step after the initial enzymatic oxidation.

This is an interactive table. You can sort and filter the data.

Applications in Pre Clinical Research Models and Mechanistic Studies Non Clinical

Use as an Internal Standard in Bioanalytical Methodologies for Non-human Matrices

In preclinical research, the accurate quantification of drug candidates in various biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Daclatasvir (B1663022) RRRR Isomer-d6 is ideally suited for use as an internal standard (IS) in the development and validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The key advantage of a stable isotope-labeled internal standard like Daclatasvir RRRR Isomer-d6 is its near-identical chemical and physical properties to the unlabeled analyte, daclatasvir. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native compound by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for matrix effects and variations in instrument response.

While specific studies detailing its use in non-human matrices are not extensively published, the principles are directly transferable from methodologies developed for human plasma. For instance, in preclinical animal studies involving species such as rodents or non-human primates, this compound would be spiked into collected biological samples (e.g., plasma, tissue homogenates) to ensure reliable measurement of daclatasvir concentrations.

Table 1: Bioanalytical Method Parameters Utilizing a Deuterated Internal Standard

ParameterDescriptionRelevance of this compound
MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gold standard for sensitive and selective quantification.
Internal StandardThis compoundCorrects for variability in sample processing and instrument analysis.
MatricesPlasma, serum, tissue homogenates from preclinical species (e.g., rats, monkeys)Essential for pharmacokinetic and toxicology studies.
Extraction TechniqueProtein precipitation, liquid-liquid extraction, or solid-phase extractionCo-extraction with the analyte minimizes variability.
QuantificationRatio of the analyte peak area to the internal standard peak areaProvides high accuracy and precision.

Investigation of Stereospecific Molecular Interactions in vitro (e.g., protein-ligand binding studies)

The biological activity of chiral drugs is often highly dependent on their stereochemistry. Daclatasvir possesses multiple chiral centers, and its potent inhibition of the HCV NS5A protein is stereospecific. The RRRR isomer represents the active stereoisomer of daclatasvir. In vitro studies are crucial for elucidating the precise nature of the interaction between daclatasvir and its target, the NS5A protein, which is a key component of the HCV replication complex.

Daclatasvir is believed to bind symmetrically to the NS5A dimer, and the specific three-dimensional arrangement of the RRRR isomer is critical for this high-affinity interaction. nih.govacs.org The use of this compound in protein-ligand binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide detailed insights into the thermodynamics and kinetics of this interaction. As an internal reference or competitor, the deuterated compound allows for precise measurements of binding constants (Kd), association rates (kon), and dissociation rates (koff) of the non-labeled active isomer.

Furthermore, by comparing the binding of the RRRR isomer with other stereoisomers, researchers can dissect the specific structural features of daclatasvir that are essential for its potent antiviral activity. These studies are fundamental to understanding the drug's mechanism of action at a molecular level and for the rational design of next-generation inhibitors. researchgate.net

Role in Understanding Drug Resistance Mechanisms at the Molecular Level (e.g., NS5A protein interactions)

The emergence of drug resistance is a significant challenge in antiviral therapy. For daclatasvir, resistance is primarily associated with specific amino acid substitutions in the NS5A protein. Understanding how these mutations affect drug binding and efficacy is crucial for predicting and overcoming resistance.

This compound can be a valuable tool in in vitro studies designed to investigate these resistance mechanisms. For example, in competitive binding assays, the deuterated compound can be used to quantify the binding affinity of daclatasvir to both wild-type and mutant NS5A proteins. A significant decrease in binding affinity to the mutant protein would provide a molecular basis for the observed resistance.

Moreover, in cell-based replicon systems, which are used to study HCV replication in vitro, this compound can serve as a stable internal standard to accurately measure the intracellular concentrations of daclatasvir in the presence of resistance-associated mutations. This helps to determine whether resistance is due to reduced drug accumulation or a direct effect on target binding.

Table 2: Common Resistance-Associated Substitutions in NS5A for Daclatasvir

GenotypeAmino Acid PositionCommon Substitutions
1aM28T
1aQ30H/R
1aL31V/M
1aY93H/N
1bL31V/M
1bY93H

Kinetic and Mechanistic Studies in Isolated Biological Systems (e.g., enzyme kinetics in vitro)

Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. In vitro studies using isolated systems such as human liver microsomes or recombinant CYP enzymes are essential for characterizing the kinetics and mechanism of this metabolism. The use of deuterated compounds like this compound can provide unique insights through the study of kinetic isotope effects (KIEs).

A primary KIE occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of a reaction. Since the C-D bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage is slower. By comparing the rate of metabolism of daclatasvir with that of this compound, researchers can determine if the cleavage of the deuterated bond is involved in the rate-determining step of the metabolic pathway. nih.govresearchgate.net

This information is valuable for understanding the precise mechanism of CYP3A4-mediated metabolism of daclatasvir and can help in predicting potential drug-drug interactions. While specific KIE studies on daclatasvir are not widely published, the principles of this application are well-established in drug metabolism research. nih.gov

Pharmacokinetic Profiling in Ex Vivo or In Vitro Cell Culture Models

In vitro and ex vivo cell culture models, such as Caco-2 cell monolayers for studying intestinal absorption or primary human hepatocytes for metabolism studies, are critical tools in preclinical drug development. These models allow for the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties in a controlled environment.

In these studies, this compound serves as an indispensable internal standard for the accurate quantification of daclatasvir and its potential metabolites. For example, in Caco-2 cell permeability assays, which model the intestinal barrier, the deuterated standard allows for precise measurement of the amount of daclatasvir transported across the cell monolayer. Similarly, in hepatocyte metabolism studies, it enables the accurate determination of the rate of daclatasvir depletion and the formation of metabolites over time. The use of a stable isotope-labeled internal standard in these assays is crucial for obtaining reliable and reproducible pharmacokinetic data, which is essential for predicting the in vivo behavior of the drug.

Computational and Theoretical Chemistry Studies of Daclatasvir Rrrr Isomer D6

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as Daclatasvir (B1663022) RRRR Isomer-d6 interacts with its biological target, the Hepatitis C Virus (HCV) NS5A protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For Daclatasvir and its analogs, docking studies have been performed to elucidate the binding modes within the NS5A protein. nih.govnih.gov The process involves creating a three-dimensional model of the NS5A protein and then computationally placing the Daclatasvir isomer into potential binding sites. nih.gov Studies have identified a symmetrical binding cavity in the NS5A dimer, which is well-suited for the C2-symmetric structure of Daclatasvir. nih.govnih.gov The initial docking poses suggest that the biphenyl (B1667301) core of the molecule extends over the central part of the pocket, while the terminal caps (B75204) engage in crucial interactions with surrounding amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. These simulations, often run for hundreds of nanoseconds, validate the initial docking predictions and reveal the dynamic nature of the interactions. nih.govnih.gov For Daclatasvir-NS5A complexes, MD simulations have confirmed the stability of the binding mode, with Root Mean Square Deviation (RMSD) values typically remaining within a stable range of 1–3 Å. nih.gov These simulations have highlighted key interactions, including:

Hydrophobic Interactions: Crucial contacts are observed with residues such as Tyr93 and His54. nih.gov

Hydrogen Bonding: The terminal caps of the molecule form hydrogen bonds with residues like Thr56. nih.gov

Water-Bridged Interactions: MD simulations have also identified significant interactions mediated by water molecules between the ligand and the protein. nih.gov

The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative measure of binding affinity. For Daclatasvir, these calculations have yielded significant negative binding energy values (e.g., an average ΔG of -87.675 kcal/mol in one study), indicating tight and stable binding to the NS5A target. nih.gov

Beyond the primary target, computational studies have also explored the complexation of Daclatasvir and its RRRR-enantiomer with cyclodextrins, which can be used for chiral separation. nih.gov MD simulations have shown how the Daclatasvir dimer enters the cyclodextrin (B1172386) cavity, driven by intermolecular hydrogen bonds. researchgate.net

Simulation ParameterFindingKey Interacting Residues
RMSD Stable complex formation (fluctuations within 1-3 Å)N/A
Binding Free Energy (ΔG) -87.675 kcal/molN/A
Key Interactions Hydrophobic contacts, H-bonds, water-bridged interactionsTyr93, His54, Thr56, Trp11

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular properties, and reactivity of molecules. For Daclatasvir RRRR Isomer-d6, DFT calculations provide fundamental insights that complement experimental data.

DFT calculations begin by optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. nih.govresearchgate.net From this optimized structure, various electronic properties can be calculated. One key application is the computation of the Molecular Electrostatic Potential (MESP). The MESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These regions are critical for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for the molecule's binding to its biological target. nih.govnih.gov

Furthermore, DFT is used to calculate reactivity descriptors that predict how a molecule will behave in a chemical reaction. These include:

Chemical Potential (µ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Describes the ability of a molecule to accept electrons.

These descriptors help in understanding the molecule's reactivity and potential metabolic pathways. semanticscholar.org In the context of the RRRR isomer, DFT can be used to compare its electronic properties to other stereoisomers, providing a theoretical basis for observed differences in activity. nih.gov The introduction of deuterium (B1214612) (d6) would have a minimal effect on the electronic properties calculated by DFT, as these are primarily governed by electron distribution, but it would alter vibrational frequencies, which can also be computed.

DFT-Calculated PropertySignificance for this compound
Optimized Molecular Geometry Provides the most stable 3D structure for further calculations.
Molecular Electrostatic Potential (MESP) Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions.
Frontier Molecular Orbitals (HOMO/LUMO) Determines electronic transition properties and reactivity.
Reactivity Descriptors (Hardness, Electrophilicity) Predicts the chemical reactivity and stability of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of molecules based on their chemical structure. mdpi.com These models are particularly valuable for analyzing a series of related compounds, such as the different stereoisomers of Daclatasvir.

Developing a QSAR model for NS5A inhibitors involves several steps:

Data Set Collection: A set of molecules with known inhibitory activity (e.g., EC50 values) is compiled. mdpi.com

Descriptor Calculation: Numerical descriptors representing various aspects of the molecular structure (e.g., topological, electronic, steric) are calculated for each molecule. For stereoisomers like the RRRR isomer, it is crucial to use 3D descriptors that can capture the specific spatial arrangement of atoms, as this is critical for biological activity. mdpi.com Studies have shown that the stereochemistry of Daclatasvir is essential; for instance, a probe with the unnatural (R,R) configuration was found to be inactive, unlike the active (S,S) version. acs.org

Model Building and Validation: Statistical techniques, such as multiple linear regression (MLR), are used to build a mathematical equation linking the descriptors to the activity. mdpi.com The model's predictive power is then rigorously tested using internal and external validation sets. mdpi.com

A successful QSAR model can identify the key structural features that contribute to or detract from the inhibitory activity of NS5A inhibitors. mdpi.com Similarly, QSPR models can be developed to predict physicochemical properties like solubility, lipophilicity (logP), and plasma protein binding from the molecular structure alone. researchgate.net For the this compound, these models could predict how its specific stereochemistry and isotopic labeling might influence its activity and properties compared to other isomers.

Prediction of Isomer-Specific Physicochemical and Biochemical Behavior

Computational models allow for the prediction of specific properties of the this compound, distinguishing it from its other stereoisomers.

Physicochemical Behavior: QSPR and other in silico methods can predict key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net

Aqueous Solubility: Predictions are based on parameters like calculated logP, molecular weight, and the proportion of aromatic atoms. researchgate.net

Lipophilicity (logP): This property, which affects membrane permeability, is readily calculated from the 2D structure.

Plasma Protein Binding: Models can estimate the extent to which the molecule will bind to proteins in the bloodstream. researchgate.net

These predictive models are crucial in early drug development for forecasting a compound's behavior in the body. While the RRRR isomer and the active SSSS isomer have the same molecular formula and weight (apart from the d6 label), their 3D shapes differ, which can lead to subtle differences in properties like crystal packing and solubility that QSPR models incorporating 3D descriptors can capture.

Biochemical Behavior: The primary determinant of biochemical behavior is the interaction with the biological target. As detailed in the molecular docking and dynamics section, the specific RRRR stereochemistry dictates how the molecule fits into the NS5A binding site. Computational studies confirm that the precise 3D arrangement of the valine and proline-derived moieties is essential for establishing the key binding interactions. nih.govacs.org Models predict that isomers with incorrect stereochemistry, such as the (R,R) probe mentioned previously, fail to achieve the optimal orientation for effective binding, leading to a loss of antiviral activity. acs.org Therefore, the predicted biochemical behavior of the RRRR isomer would be that of a significantly less active or inactive compound compared to the clinically used SSSS isomer.

PropertyPredicted Behavior for RRRR IsomerBasis for Prediction
Aqueous Solubility Predictable via QSPR models; likely similar to other stereoisomers.Molecular weight, logP, structural fragments. researchgate.net
Lipophilicity (logP) Predictable via computational methods; identical to non-deuterated RRRR isomer.Atomic contributions to lipophilicity.
Binding to NS5A Poor or no significant binding affinity.Molecular docking simulations showing improper fit in the binding site. nih.govacs.org
Antiviral Activity Predicted to be inactive or have very low potency.Lack of target engagement due to incorrect stereochemistry. acs.org

Isotope Effect Calculations on Reaction Rates and Equilibria

The replacement of hydrogen with deuterium in this compound can significantly influence its metabolic fate due to the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond at a deuterated position will proceed more slowly. nih.gov

Computational chemistry can be used to calculate the theoretical KIE for specific metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism. h1.co The calculations involve:

Modeling the reaction pathway for the metabolic transformation (e.g., hydroxylation) of Daclatasvir.

Calculating the vibrational frequencies of the reactant and the transition state for both the hydrogen-containing (d0) and deuterium-containing (d6) molecules.

Using these frequencies to compute the KIE, which is the ratio of the reaction rate of the light isotopologue to the heavy one (kH/kD).

A calculated KIE value significantly greater than 1 indicates that deuteration at that site will slow down the metabolism. This strategy, known as "deuterium switching," is intentionally used in drug design to improve a drug's pharmacokinetic profile by reducing its rate of metabolic clearance. nih.gov For this compound, isotope effect calculations could predict which metabolic pathways are likely to be attenuated by the d6 labeling on the methoxycarbonyl groups. This could theoretically lead to increased metabolic stability and a longer half-life compared to its non-deuterated RRRR counterpart, although the inherent lack of activity of the RRRR stereoisomer makes this of primarily academic interest. acs.orgnih.gov

Challenges and Future Directions in Daclatasvir Rrrr Isomer D6 Research

Challenges in Achieving High Stereochemical and Isotopic Purity

The creation of Daclatasvir (B1663022) RRRR Isomer-d6 demands exceptional control over both its three-dimensional structure (stereochemistry) and the precise placement of deuterium (B1214612) atoms (isotopic purity). Daclatasvir's structure contains multiple chiral centers, meaning that its synthesis must be highly stereoselective to isolate the desired RRRR isomer from a multitude of other possibilities. nbinno.com

A primary challenge in synthesis is achieving high isotopic enrichment while preventing isotopic scrambling. The introduction of deuterium often involves processes like hydrogen-deuterium exchange, which, if not perfectly controlled, can lead to deuterium being incorporated at unintended positions or an incomplete replacement of hydrogen. researchgate.netacs.org Furthermore, the reaction conditions required for deuteration can sometimes compromise the stereochemical integrity of the molecule, leading to a mixture of stereoisomers that are difficult to separate. nih.gov Synthesizing these molecules often requires multi-step routes using chiral auxiliaries or biocatalytic methods to ensure both site- and stereoselectivity. nih.govansto.gov.au The stability of the chiral center itself can be a hurdle; in some molecules, hydrogen-containing chiral centers are prone to rapid stereoisomerization, a problem that deuteration can sometimes help stabilize. acs.orgnih.gov

ChallengeDescriptionKey Considerations
Stereocontrol Ensuring the exclusive formation of the RRRR isomer among many possible stereoisomers.Requires stereoselective synthetic routes, often involving chiral catalysts or auxiliaries. mdpi.com
Isotopic Enrichment Achieving a high percentage (>98%) of deuterium incorporation at the six specified positions.Use of deuterated reagents and solvents; prevention of contamination from protic sources.
Site-Selectivity Placing deuterium atoms only at the intended d6 positions without scrambling.Regioselective deuteration methods are crucial. researchgate.net
Stereochemical Stability Preventing isomerization or epimerization at chiral centers during deuteration reactions.Mild reaction conditions are necessary to preserve the molecule's 3D structure. acs.org
Purification Separating the target compound from closely related stereoisomers and isotopologues.Advanced chromatographic techniques, such as chiral HPLC, are often required. mdpi.comnih.gov

Development of Novel Micro-analytical Techniques for Deuterated Analogs

The rigorous analysis of Daclatasvir RRRR Isomer-d6 is critical to confirm its identity and purity, but standard analytical methods are often insufficient. acs.org Distinguishing between various isotopomers (same number of deuterium atoms, different locations) and isotopologues (different numbers of deuterium atoms) in a complex mixture is a formidable task. acs.org

While high-resolution mass spectrometry (HRMS) can determine the level of deuterium incorporation, it cannot differentiate between isomers. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is more powerful, as it can often identify the specific sites of deuteration, but signal overlap can be a limiting factor in complex molecules. acs.orgacs.org

Consequently, there is a growing need for more advanced and sensitive analytical techniques. Molecular Rotational Resonance (MRR) spectroscopy, for instance, is an emerging technique that can provide a complete description of the isotopic composition of a sample, revealing the precise structure and percentage of each isotopomer in a mixture with virtually no spectral overlap. acs.orgrsc.org The development of advanced chiral chromatography methods is also essential for separating deuterated enantiomers and diastereomers, a task that can be challenging due to the subtle physical differences imparted by deuterium substitution. nih.govcchmc.org

Analytical TechniqueApplication in this compound AnalysisLimitations
High-Resolution Mass Spectrometry (HRMS) Confirms overall isotopic enrichment (d6 vs. d5, d7, etc.). acs.orgCannot differentiate between isotopomers (position of D atoms). acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Helps determine the location of deuterium atoms and confirm stereochemistry. nih.govsymeres.comSignal overlap in complex spectra can make interpretation difficult. acs.org
Chiral Chromatography (HPLC, SFC) Separates the RRRR isomer from other stereoisomers. nih.govBaseline separation of isotopologues can be challenging.
Molecular Rotational Resonance (MRR) Provides unambiguous identification and quantification of individual isotopomers in a mixture. acs.orgrsc.orgRequires specialized instrumentation; not yet widely available.

Expanding the Application of Isotopically Labeled Stereoisomers in Complex Biological Systems

Isotopically labeled compounds like this compound are invaluable tools for pharmaceutical research, particularly in studies of absorption, distribution, metabolism, and excretion (ADME). nih.govmusechem.comstudysmarter.co.uk By using a stable isotope label, researchers can track the journey of a specific drug molecule through a biological system with high precision using techniques like mass spectrometry. creative-proteomics.commetsol.com

The use of a stereochemically pure, labeled compound allows for the detailed investigation of the pharmacokinetic profile of that specific isomer. fiveable.me This is critical because different stereoisomers of a drug can have vastly different rates of metabolism, efficacy, and potential toxicities. ansto.gov.au Labeled stereoisomers enable scientists to identify metabolites and clearance routes accurately, providing clear insights into how the active form of the drug is processed in the body. fiveable.mechemicalsknowledgehub.com

Future applications are aimed at more complex biological questions. For example, labeled isomers can be used to probe enzyme mechanisms, quantify metabolic pathway activities, and map cellular metabolic networks. fiveable.me They are essential for understanding how a specific stereoisomer interacts with metabolic enzymes, such as cytochrome P450s, and for elucidating the potential for drug-drug interactions. semanticscholar.orgnih.gov

Integration of In Silico and Experimental Data for Deeper Mechanistic Understanding

The synergy between computational modeling (in silico) and experimental work is revolutionizing drug development. nih.govresearchgate.netjddhs.com For a compound like this compound, integrating these two approaches provides a much deeper understanding of its behavior.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how the molecule will interact with biological targets like metabolic enzymes. jddhs.comnih.gov These predictions can guide the design of experimental studies by identifying likely metabolic pathways or potential sites of modification. nih.govnih.gov

Experimental data from studies using the deuterated compound can then validate and refine these computational models. nih.gov A key area of this integration is the study of the Kinetic Isotope Effect (KIE). wikipedia.org The C-D bond is stronger than a C-H bond, meaning it can be harder to break. taylorandfrancis.com This often leads to a slower rate of metabolism at the deuterated position. nih.govacs.org By measuring the metabolic rate of this compound compared to its non-deuterated counterpart, researchers can quantify the KIE. nih.gov This experimental value provides critical insight into the reaction mechanism, specifically whether the C-H bond cleavage is the rate-limiting step of the metabolic process. taylorandfrancis.comnih.gov This information, when fed back into computational models, creates a powerful iterative cycle that enhances the predictive accuracy of the models and provides a robust, mechanistic understanding of the drug's fate in the body. nih.govjddhs.com

ApproachContribution to Mechanistic UnderstandingExample Application for this compound
In Silico Modeling Predicts drug-target interactions, ADME properties, and potential metabolites. jddhs.comnih.govMolecular docking simulations to predict binding of the RRRR isomer to CYP3A4. nih.gov
Experimental Data Provides real-world validation of in silico predictions using the labeled compound. researchgate.netIn vitro metabolism studies to identify metabolites and determine clearance rates. plos.org
Integrated Analysis Combines predictive power with empirical evidence for a comprehensive mechanistic picture. nih.govUsing experimentally determined Kinetic Isotope Effect (KIE) values to confirm that C-H bond cleavage is the rate-limiting step in a specific metabolic pathway predicted by in silico models. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Daclatasvir RRRR Isomer-d6 in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is widely used for quantification. For isotopic purity validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to distinguish the deuterated isomer (RRRR-d6) from non-deuterated forms. Ensure method validation per ICH guidelines, including specificity, linearity (e.g., R² ≥ 0.999), and recovery rates (e.g., 99.71%–100.86% in tablet formulations) .
  • Experimental Design Tip : Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects in biological samples.

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Use HPLC to monitor degradation products and validate stability-indicating methods. For long-term storage, maintain the reference standard at +5°C ± 3°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under accelerated conditions.

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are suitable for estimating active tissue concentrations of this compound?

  • Methodological Answer : Develop a compartmental PK model integrating plasma concentration-time profiles and viral load data. A published study estimated active tissue concentration as ~9% of plasma levels (95% CI: 1%–29%) using a hybrid PK/PD-viral dynamics model .
  • Data Contradiction Note : Variability in tissue-plasma ratios may arise from differences in tissue permeability or protein binding; validate models using tissue biopsy data where feasible.

Advanced Research Questions

Q. How can researchers investigate the impact of pharmacogenetic factors on this compound metabolism and efficacy?

  • Methodological Answer : Perform genotype-phenotype association studies focusing on polymorphisms in ABCB1 (P-glycoprotein) and HNF4α genes, which correlate with altered drug concentrations. Use multivariate regression to adjust for covariates like age, BMI, and hematocrit .
  • Experimental Design : Cohort studies with stratified sampling based on genetic variants (e.g., ABCB1 11131CC vs. non-CC genotypes).

Q. What in vitro and in silico approaches are effective for studying this compound’s mechanism against non-HCV viruses (e.g., SARS-CoV-2)?

  • Methodological Answer :

  • In vitro: Measure viral replication inhibition using plaque reduction assays (e.g., EC₅₀ values: 0.6–1.1 μM in pneumocytes) and real-time PCR for viral RNA quantification.
  • In silico: Perform molecular docking simulations targeting viral RNA secondary structures (e.g., PDB ID: 6XRZ) or RNA-dependent RNA polymerase (RdRp; PDB ID: 7BV2) .
    • Data Interpretation : Suboptimal drug concentrations may synergize with other antivirals (e.g., sofosbuvir), necessitating isobologram analysis to confirm additive/synergistic effects.

Q. How can researchers address discrepancies in reported tissue-to-plasma concentration ratios of this compound?

  • Methodological Answer :

Compare methodologies across studies (e.g., LC-MS/MS vs. radiolabeled tracer techniques).

Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution, incorporating parameters like blood flow and partition coefficients.

Validate models with microdialysis or MALDI imaging in preclinical models.

  • Case Study : A PK/PD study reported a 9% tissue-to-plasma ratio, but confidence intervals (1%–29%) highlight variability due to sampling site heterogeneity .

Methodological Best Practices

  • Analytical Validation : Ensure compliance with pharmacopeial guidelines (e.g., EDQM standards) for reference materials, including tests for residual solvents, sulfated ash, and Karl Fischer water content .
  • Ethical and Regulatory Compliance : For human studies, align with GDPR for data privacy and obtain IRB approval for pharmacogenetic analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.